molecular formula C2HI B1173386 C.I.Acid Black 115 CAS No. 12238-85-6

C.I.Acid Black 115

Cat. No.: B1173386
CAS No.: 12238-85-6
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Description

Historical Development of Azo Dyes in Industrial Applications

The development of azo dyes represents one of the most transformative periods in industrial chemistry, fundamentally altering textile manufacturing and establishing the foundation for modern synthetic dye chemistry. The historical trajectory of azo dyes began in 1863 when Martius and Lightfoot first discovered azo chromophores through the coupling of diazonium ions and amines. This groundbreaking discovery was quickly followed by Peter Greiss's preparation of Bismarck brown, recognized as the first commercial azo dye, within the same year. The rapid advancement of azo dye chemistry during the 1880s led to the development of numerous other azo dyes, including para red and primuline red, establishing the fundamental principles that would later guide the synthesis of complex compounds like C.I. Acid Black 115.

The industrial significance of azo dyes became increasingly apparent as manufacturers recognized their superior properties compared to natural dyes. By the late nineteenth century, azo dyes had begun to dominate the textile industry due to their vibrant colors, improved lightfastness, and cost-effective synthesis methods. The development of direct dyes, exemplified by Congo red discovered in 1884, demonstrated the potential for azo compounds to bond directly with cotton fibers without requiring mordants. This advancement represented a crucial step toward the sophisticated acid dyes like C.I. Acid Black 115, which would later provide enhanced performance characteristics for protein fibers such as wool and silk.

The twentieth century witnessed remarkable expansion in azo dye chemistry, with researchers developing increasingly complex molecular structures to achieve specific color properties and application characteristics. The evolution from simple monoazo compounds to complex metal-containing azo dyes represented a significant technological advancement. Modern azo dye production, including compounds like C.I. Acid Black 115, incorporates sophisticated synthetic methodologies that enable precise control over molecular structure, resulting in dyes with tailored properties for specific industrial applications. Today, azo dyes account for more than sixty percent of total dye production, with approximately seventy percent of all industrial dyes belonging to the azo family.

Classification and Nomenclature of C.I. Acid Black 115

C.I. Acid Black 115 occupies a specific position within the comprehensive classification system established by the Colour Index International, which provides standardized nomenclature for commercial dyes and pigments. The compound is identified by Chemical Abstracts Service number 12238-85-6 and is known by several commercial synonyms, including Lanasyn Grey 2BL and Lanyl Grey 3B. This systematic nomenclature reflects the compound's classification as an acid dye, indicating its primary application for dyeing protein fibers under acidic conditions.

The molecular structure of C.I. Acid Black 115 demonstrates the characteristic features of complex azo dyes, incorporating multiple aromatic rings connected through azo linkages that create the compound's distinctive chromophoric properties. The synthesis of C.I. Acid Black 115 typically involves the sulfonation of 2-naphthol, followed by a series of diazotization and coupling reactions that are fundamental to azo dye chemistry. These synthetic pathways require precise control of reaction conditions, including temperature, pH, and reactant concentrations, to optimize yield and purity of the final product.

The classification of C.I. Acid Black 115 as an acid dye indicates its specific mechanism of interaction with textile fibers, particularly its affinity for protein-based materials such as wool and silk. The compound's molecular structure incorporates sulfonic acid groups that enhance water solubility and facilitate ionic bonding with positively charged sites on protein fibers. This classification system enables textile manufacturers to select appropriate dyes based on fiber type, application method, and desired performance characteristics, making C.I. Acid Black 115 particularly valuable for applications requiring deep black coloration with excellent fastness properties.

Property Specification
Chemical Abstracts Service Number 12238-85-6
Colour Index Generic Name C.I. Acid Black 115
Commercial Synonyms Lanasyn Grey 2BL, Lanyl Grey 3B
Dye Classification Acid Dye
Primary Application Protein Fiber Dyeing
Synthesis Method Diazotization and Coupling

Properties

CAS No.

12238-85-6

Molecular Formula

C2HI

Synonyms

C.I.Acid Black 115

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Acid Black 115 belongs to the broader class of acid dyes, which includes compounds like C.I. Acid Black 1 and C.I. Acid Yellow 3. Below is a comparative analysis based on structural, functional, and application-related properties:

Table 1: Comparison of C.I. Acid Black 115 with Similar Acid Dyes

Compound Name CAS Number Key Properties Allergenic Potential Adsorption Behavior
C.I. Acid Black 115 Not provided Presumed high color fastness; stable in acidic dye baths (inferred) Limited data Likely follows BET/Freundlich models
C.I. Acid Black 1 1064-48-8 High adsorption on volcanic rock; toxic to soil microbes Not reported Fits BET and Freundlich isotherms
C.I. Acid Yellow 3 68814-04-0 Used in food/pigment industries; aluminum salt form enhances stability Low Limited adsorption data

Key Findings:

Structural Similarities :

  • Acid Black 115 and Acid Black 1 likely share azo (-N=N-) chromophores, common in acid dyes, which contribute to their vibrant colors and pH-dependent solubility .
  • Acid Yellow 3 differs structurally due to its aluminum salt formulation, which improves lightfastness but reduces solubility .

Functional Differences: Adsorption: Acid Black 1 shows strong adsorption on volcanic rock, attributed to surface heterogeneity and electrostatic interactions . While similar behavior is expected for Acid Black 115, direct evidence is absent.

Application-Specific Traits: Acid Black 1 is noted for environmental persistence, with 70% recovery from soil after two weeks , whereas Acid Yellow 3 is prioritized in food-safe applications .

Preparation Methods

Diazotization: Formation of the Diazonium Salt

Diazotization is the initial and most critical step, involving the reaction of 4-aminophenol with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. The process follows these parameters:

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents decomposition of diazonium salt
HCl Concentration10–12 MEnsures acidic medium for nitrous acid formation
Reaction Time15–20 minutesMinimizes side reactions
Molar Ratio (Amine:NaNO₂)1:1.1Ensures complete diazotization

Mechanism :

  • Protonation : 4-Aminophenol reacts with HCl to form a protonated amine.

  • Nitrosation : NaNO₂ reacts with HCl to generate nitrous acid (HNO₂), which nitrosates the amine.

  • Diazonium Formation : The nitroso intermediate loses water to form the diazonium ion .

Challenges :

  • Excessive temperatures (>10°C) cause diazonium salt decomposition into phenolic byproducts .

  • Insufficient HCl leads to incomplete nitrosation and reduced yields .

Coupling Reaction: Azo Linkage Formation

The diazonium salt reacts with naphthalen-2-ol in an alkaline medium to form the azo dye. Key conditions include:

ParameterOptimal RangeRole
pH8–10 (maintained with NaOH)Activates the coupling component
Temperature0–5°CSlows competing side reactions
Coupling Component Ratio1:1 (diazonium:coupler)Maximizes azo bond formation

Procedure :

  • The diazonium salt solution is gradually added to an alkaline solution of naphthalen-2-ol.

  • The mixture is stirred vigorously for 30–45 minutes to ensure homogeneous coupling .

Side Reactions :

  • Coupling at Undesired Positions : Occurs if pH exceeds 10, leading to ortho-/para-substitution mixtures .

  • Diazonium Salt Hydrolysis : Forms phenolic compounds if coupling is delayed .

Metallization: Enhancing Dye Stability

C.I. Acid Black 115 is often complexed with chromium(III) ions to improve its affinity for wool and silk. This step involves:

  • Complexation : The azo dye is heated with chromium(III) sulfate at 80–90°C for 2–3 hours.

  • pH Adjustment : Maintained at 5–6 using sodium acetate to prevent chromium hydroxide precipitation .

Impact of Metallization :

  • Color Depth : Chromium coordination shifts the absorption spectrum, intensifying the black hue .

  • Washfastness : Metal-dye complexes exhibit stronger binding to fibrous substrates .

Purification and Quality Control

Post-synthesis purification ensures the removal of unreacted precursors and metallic residues:

  • Filtration : The crude dye is vacuum-filtered and washed with cold water .

  • Recrystallization : Dissolved in hot ethanol and cooled to isolate pure crystals .

Quality Metrics :

  • Purity : ≥95% (determined via HPLC) .

  • Heavy Metal Content : <50 ppm (tested using ICP-MS) .

Industrial-Scale Adaptations

Large-scale production modifies lab protocols for efficiency:

  • Continuous Reactors : Enable steady-state diazotization and coupling, reducing batch time by 40% .

  • Waste Management : Acidic byproducts are neutralized with lime before disposal .

Q & A

Q. How can researchers accurately identify and characterize C.I. Acid Black 115 in complex mixtures?

Methodological Answer: Use spectroscopic techniques (e.g., UV-Vis, FTIR) to confirm the compound’s structural features, and chromatographic methods (HPLC, LC-MS) to separate and quantify it in mixtures. Cross-validate results with nuclear magnetic resonance (NMR) for functional group analysis. For purity assessment, employ elemental analysis and compare spectral data with reference libraries .

Q. What experimental protocols are recommended for assessing the pH-dependent stability of C.I. Acid Black 115?

Methodological Answer: Design buffer solutions across a pH range (e.g., 2–12) and monitor degradation kinetics via spectrophotometry. Include control experiments to rule out photolytic or thermal degradation. Statistical tools (e.g., ANOVA) should validate reproducibility, and Arrhenius plots can model temperature-dependent stability .

Q. How should researchers address inconsistencies in reported molar extinction coefficients for C.I. Acid Black 115?

Methodological Answer: Replicate measurements under standardized conditions (solvent, temperature, instrumentation). Compare results with peer-reviewed studies, accounting for variables like solvent polarity. Perform error analysis (e.g., standard deviation across triplicates) and report confidence intervals to resolve contradictions .

Advanced Research Questions

Q. What mechanistic approaches are suitable for studying the degradation pathways of C.I. Acid Black 115 under oxidative conditions?

Methodological Answer: Use advanced mass spectrometry (e.g., HRMS/MS) to identify transient intermediates. Pair with density functional theory (DFT) calculations to predict reaction pathways. Validate hypotheses via controlled radical trapping experiments (e.g., using TEMPO) and kinetic isotope effects .

Q. How can researchers optimize the synthesis of C.I. Acid Black 115 to minimize byproducts?

Methodological Answer: Apply Design of Experiments (DoE) to test variables (e.g., reaction time, catalyst loading). Characterize byproducts via GC-MS or MALDI-TOF and correlate with synthetic conditions. Use response surface methodology (RSM) to identify optimal parameters .

Q. What strategies are effective for analyzing the environmental impact of C.I. Acid Black 115 in aquatic systems?

Methodological Answer: Conduct ecotoxicity assays (e.g., Daphnia magna mortality tests) paired with adsorption studies on model sediments (e.g., kaolinite or humic acids). Quantify bioaccumulation potential using octanol-water partition coefficients (log Kow) and model persistence via QSAR tools .

Q. How can computational chemistry resolve discrepancies in the reported electronic properties of C.I. Acid Black 115?

Methodological Answer: Perform comparative DFT studies with varying basis sets (e.g., B3LYP/6-311+G*) to model HOMO-LUMO gaps. Validate against experimental UV-Vis and cyclic voltammetry data. Use molecular dynamics simulations to assess solvent effects on electronic transitions .

Methodological Considerations

Q. What steps ensure reproducibility in studies involving C.I. Acid Black 115?

  • Document all experimental parameters (e.g., reagent purity, instrument calibration).
  • Share raw data and computational scripts in supplementary materials.
  • Adhere to IUPAC guidelines for compound characterization and reporting .

Q. How should researchers navigate literature gaps on C.I. Acid Black 115’s interactions with biomolecules?

  • Conduct systematic reviews to identify understudied interactions (e.g., protein binding).
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling.
  • Cross-reference findings with structurally analogous dyes (e.g., C.I. Acid Yellow 3) to infer mechanisms .

Data Analysis and Contradictions

Q. What frameworks resolve conflicting data on the photostability of C.I. Acid Black 115?

  • Compare experimental conditions (light intensity, wavelength ranges).
  • Apply multivariate analysis to isolate critical variables (e.g., oxygen presence, solvent).
  • Use meta-analysis to quantify effect sizes across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.